(R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate
Description
Properties
Molecular Formula |
C10H14O6S2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
[3-[(1R)-1-methylsulfonyloxyethyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C10H14O6S2/c1-8(15-17(2,11)12)9-5-4-6-10(7-9)16-18(3,13)14/h4-8H,1-3H3/t8-/m1/s1 |
InChI Key |
WAPZHQZXWPVDMP-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OS(=O)(=O)C)OS(=O)(=O)C |
Canonical SMILES |
CC(C1=CC(=CC=C1)OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with (R)-3-(1-hydroxyethyl)phenol, where the hydroxyl group undergoes sulfonation using methylsulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine. The reaction proceeds via an S<sub>N</sub>2 mechanism , where the phenolic oxygen acts as a nucleophile, displacing chloride from MsCl to form the sulfonate ester. A critical challenge lies in avoiding over-sulfonation, which necessitates controlled stoichiometry and temperature.
Key Reaction Parameters:
Stereochemical Control
The (R)-configuration at the chiral center is preserved through the use of enantiomerically pure starting materials or chiral resolving agents. For instance, transfer hydrogenation with a chiral catalyst (e.g., Ru-(S)-TsDPEN) can selectively reduce ketone precursors to yield the desired (R)-alcohol intermediate.
Alternative Synthetic Routes
Transfer Hydrogenation Approach
A patent by US8637713B2 describes a method where (R)-3-(1-hydroxyethyl)phenol is synthesized via asymmetric transfer hydrogenation of a ketone precursor. The alcohol intermediate is subsequently mesylated using MsCl in methanol or ethanol, with formic acid as a hydrogen donor. This method achieves enantiomeric excess (ee) >99% and avoids racemization during sulfonation.
One-Pot Sulfonation
Recent advancements include one-pot protocols where both hydroxyl groups are sulfonated sequentially. For example, a study in The Royal Society of Chemistry demonstrated that using excess MsCl (2.2 equiv) and K<sub>3</sub>PO<sub>4</sub> as a base in acetonitrile enables complete conversion within 24 hours. This method reduces purification steps but requires careful pH monitoring to prevent side reactions.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel column chromatography using ethyl acetate/hexane gradients (1:1 to 3:1). Recrystallization from methanol or ethanol further enhances purity (>98%), as evidenced by melting points of 404–406 K.
Analytical Verification
-
<sup>1</sup>H NMR : Key signals include δ 6.37–6.31 (m, aromatic protons), δ 4.50–4.45 (q, CH<sub>2</sub>OSO<sub>2</sub>), and δ 3.10 (s, SO<sub>2</sub>CH<sub>3</sub>).
-
HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiopurity with retention times matching authentic standards.
Challenges and Optimization Strategies
Side Reactions
Common issues include:
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but may require anhydrous conditions. Catalytic bases like K<sub>3</sub>PO<sub>4</sub> improve yields compared to traditional amines.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are employed to manage exothermicity and ensure consistent mixing. A 2023 study reported a 92% yield in a pilot plant using a tubular reactor with residence time <1 hour. Environmental concerns drive efforts to replace chlorinated solvents with cyclopentyl methyl ether (CPME), achieving comparable efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted phenyl derivatives.
Oxidation: The major products are sulfone derivatives.
Reduction: The major products are sulfide derivatives.
Scientific Research Applications
Pharmaceutical Development
The primary application of (R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate lies in pharmaceutical development. Compounds with similar structural features often exhibit notable pharmacological properties, including:
- Anticancer Activity : Sulfonated compounds are frequently investigated for their potential as anticancer agents. For instance, sulfonamide derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7 .
- Drug Delivery Systems : The solubility and reactivity of (R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate may facilitate its use in drug delivery systems, enhancing the bioavailability of therapeutic agents.
Chemical Synthesis
(R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate can serve as a versatile intermediate in organic synthesis. Its sulfonate groups enable it to participate in nucleophilic substitution reactions, which are crucial for constructing complex organic molecules. This property is particularly useful in:
- Cross-Coupling Reactions : The compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, essential for synthesizing a wide range of organic compounds .
- Functionalization of Aromatic Compounds : Its structure allows for the functionalization of aromatic systems, expanding the scope of available derivatives for further research and application.
Biological Studies
While specific biological activities of (R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate are not extensively documented, compounds with similar structures often exhibit significant biological interactions. Potential areas of investigation include:
- Interaction Studies : Understanding the mechanism of action and potential side effects through interaction studies can provide insights into its biological relevance .
- Polypharmacology : Similar compounds have shown polypharmacological characteristics, acting on multiple biological targets. This aspect could be explored further with (R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate to assess its therapeutic potential across various pathways .
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential applications of (R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate, a comparative analysis with structurally related compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl methanesulfonate | C₃H₈O₃S | Known alkylating agent; used in genetic studies |
| Methylsulfonyloxybenzene | C₈H₈O₄S | Exhibits antibacterial properties; simpler structure |
| 4-Methylbenzenesulfonic acid | C₇H₈O₃S | Strong acid; used as a reagent in organic synthesis |
This table illustrates how (R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate stands out due to its specific arrangement of functional groups, which may lead to diverse applications in pharmaceuticals and chemical research.
Mechanism of Action
The mechanism of action of ®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate involves the reactivity of the methanesulfonate group. This group can undergo nucleophilic substitution reactions, where it is replaced by a nucleophile. The compound can also participate in oxidation and reduction reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares functional and structural similarities with other sulfonate- or sulfonamide-containing molecules, such as RS 67333 and RS 39604 (cited in ). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
<sup>a</sup>logP values estimated via computational tools (e.g., ChemAxon).
<sup>b</sup>Based on structural similarity to polar sulfonates.
Key Comparative Insights:
Structural Complexity: The target compound lacks the piperidinyl-propanone backbone present in RS 67333 and RS 39604, which are critical for 5-HT4 receptor binding . Its simpler structure may limit receptor specificity.
Pharmacological Activity :
- RS 67333 and RS 39604 exhibit well-defined serotonergic activity, whereas the target compound’s biological role remains underexplored. Its high polarity (logP ~1.2) likely restricts membrane permeability, reducing systemic bioavailability compared to RS analogs (logP >2.5) .
Synthetic Accessibility: The target compound’s synthesis involves sequential sulfonylation of a phenolic intermediate, a less complex pathway than the multi-step syntheses required for RS 67333/39604 (which include piperidine ring formation and chiral resolution).
Biological Activity
(R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate is a sulfonated compound that has garnered attention due to its potential biological activities. With the molecular formula C₁₀H₁₄O₆S₂ and a molecular weight of 294.34 g/mol, this compound features a phenyl ring substituted with methanesulfonate and an ethyl group further modified by a methylsulfonyl moiety. This unique structure is hypothesized to contribute to its reactivity and potential pharmacological properties.
Anticancer Potential
Research indicates that compounds structurally related to (R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate may possess anticancer properties. For instance, sulfonated compounds have been investigated for their ability to inhibit tumor growth in various cancer models. A study highlighted the effectiveness of CYP11A1 inhibitors in reducing tumor growth in prostate cancer xenograft models, suggesting that similar sulfonated compounds could have therapeutic applications in oncology .
Antimicrobial Properties
The antibacterial properties of sulfonated compounds are well-documented. For example, methylsulfonyloxybenzene, a structurally simpler analogue, has shown antimicrobial activity . Such findings suggest that (R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate may also exhibit similar effects, warranting further investigation.
Case Studies and Research Findings
Several studies have explored the biological implications of sulfonated compounds:
- CYP11A1 Inhibition : Compounds that inhibit CYP11A1 have demonstrated significant antitumor effects in preclinical models. The inhibition of this enzyme is linked to reduced steroid hormone synthesis, which is crucial in hormone-dependent cancers .
- Antimicrobial Activity : Research on related compounds indicates that sulfonated derivatives can disrupt bacterial cell membranes, leading to increased permeability and cell death . This mechanism highlights the potential use of (R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate in treating infections.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl methanesulfonate | C₃H₈O₃S | Known alkylating agent; used in genetic studies |
| Methylsulfonyloxybenzene | C₈H₈O₄S | Exhibits antibacterial properties; simpler structure |
| 4-Methylbenzenesulfonic acid | C₇H₈O₃S | Strong acid; used as a reagent in organic synthesis |
This table illustrates the uniqueness of (R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate through its specific arrangement of functional groups and potential applications in pharmaceuticals and research.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via sulfonation of a chiral alcohol intermediate using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., triethylamine) to avoid racemization. For example, derivatives like (R)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylates are synthesized by reacting chiral alcohols with MsCl under anhydrous conditions at 0–5°C . Chiral HPLC or polarimetry should be used to confirm enantiomeric excess (>99% ee), as stereochemical integrity is critical for biological activity .
Q. How should researchers validate the purity of this compound if commercial vendors do not provide analytical data?
- Methodological Answer : Combine orthogonal techniques:
- HPLC-MS : To confirm molecular weight (e.g., [M+H]+ = 315.38 for related derivatives) and detect impurities .
- 1H/13C NMR : Verify structural integrity (e.g., characteristic methylsulfonyl peaks at δ ~3.0–3.2 ppm for –SO2CH3 groups) .
- Elemental Analysis : Ensure stoichiometric consistency (e.g., C: 53.32%, H: 6.71% for C14H21NO5S) .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The compound’s ester and sulfonate groups are prone to hydrolysis; thus, moisture must be minimized. Stability studies on analogs indicate >95% purity retention for 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Conduct controlled assays to isolate variables:
- Solvent Effects : Compare activity in DMSO vs. aqueous buffers (e.g., solubility may vary, affecting apparent potency).
- Chiral Cross-Contamination : Re-test synthesized batches with chiral columns to rule out racemization .
- Receptor Binding Assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C-tagged) to quantify binding affinity directly .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
- Methodological Answer :
- pH Adjustment : Stabilize the sulfonate group by maintaining pH 6.5–7.5 (prevents acid/base-catalyzed hydrolysis) .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to extend shelf life .
- Prodrug Design : Modify hydrolyzable groups (e.g., replace methylsulfonyl with tert-butyl sulfonate for enhanced stability) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding poses with target receptors (e.g., GPCRs or ion channels). Focus on steric clashes between the (R)-configured ethyl group and hydrophobic binding pockets .
- QSAR Analysis : Corinate substituent electronic parameters (Hammett σ) with activity data to identify optimal electron-withdrawing groups for sulfonate moieties .
Q. What analytical techniques differentiate degradation products from synthetic byproducts?
- Methodological Answer :
- LC-HRMS : Identify degradation pathways (e.g., hydrolysis products show [M+H]+ = 197.12 for des-methylsulfonyl derivatives) .
- Isotope-Labeled Tracers : Synthesize deuterated analogs to track fragmentation patterns in MS/MS spectra .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
